Trifluoroacétate de cilengitide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

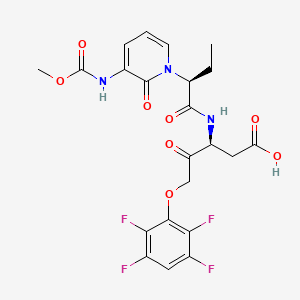

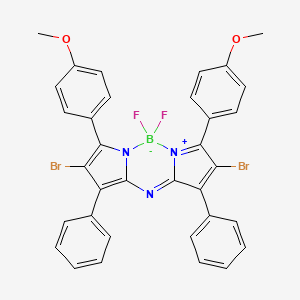

Cilengitide trifluoroacetate is a cyclic pentapeptide that contains the Arg-Gly-Asp (RGD) motif. This compound is known for its ability to selectively inhibit the activation of integrins, specifically αvβ3 and αvβ5 integrins. Integrins are transmembrane receptors that play a crucial role in cell-to-cell and cell-to-extracellular matrix interactions. Cilengitide trifluoroacetate has shown significant antitumor activity, particularly in glioblastoma multiforme tumors .

Applications De Recherche Scientifique

Cilengitide trifluoroacetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.

Biology: It serves as a tool for investigating integrin-mediated cell adhesion and migration.

Medicine: Cilengitide trifluoroacetate is under investigation for its potential use in cancer therapy, particularly for treating glioblastoma multiforme. It has shown promise in inhibiting tumor growth and angiogenesis.

Industry: The compound is used in the development of new integrin inhibitors and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

Cilengitide trifluoroacetate is a potent and selective inhibitor of the αvβ3 and αvβ5 integrin receptors . These integrins are transmembrane receptors that play crucial roles in cell-to-cell and cell-extracellular matrix interactions .

Mode of Action

Cilengitide trifluoroacetate functions as an integrin antagonist. It is a cyclized Arg-Gly-Glu (RGD)-containing pentapeptide that selectively blocks the activation of the αvβ3 and αvβ5 integrins . This interaction with its targets leads to changes in cell adhesion, a critical process in angiogenesis and tumor growth .

Biochemical Pathways

It is known that the drug disrupts cell-ecm interactions, which are mediated by the αvβ3 and αvβ5 integrins . This disruption can lead to downstream effects such as the inhibition of angiogenesis, a critical process in tumor growth and metastasis .

Pharmacokinetics

It is known that the compound exhibits species-specific renal and biliary secretion . In humans, most of the dose is recovered in urine as unchanged drug .

Result of Action

Cilengitide trifluoroacetate exhibits antitumor activity in glioblastoma multiforme tumors . It has been reported to disrupt VE-cadherin localization at cellular contacts and increase endothelial monolayer permeability . These effects are potentially relevant to the clinical use of cilengitide as an anticancer agent .

Analyse Biochimique

Biochemical Properties

Cilengitide trifluoroacetate interacts with the αvβ3 and αvβ5 integrin receptors, inhibiting their function . The IC50 values for these interactions are 4 nM and 79 nM, respectively . By binding to these integrins, Cilengitide trifluoroacetate disrupts the interactions between cells and the extracellular matrix, affecting various biochemical reactions .

Cellular Effects

Cilengitide trifluoroacetate has been shown to have significant effects on various types of cells. For instance, it inhibits the adhesion of cancer cells to the extracellular matrix, a critical step in tumor metastasis . It also disrupts VE-cadherin localization at cellular junctions and enhances permeability in endothelial cells . Furthermore, it has been found to induce apoptosis in laryngeal cancer cells .

Molecular Mechanism

The molecular mechanism of action of Cilengitide trifluoroacetate involves its binding to the αvβ3 and αvβ5 integrin receptors . This binding inhibits the function of these integrins, disrupting cell adhesion to the extracellular matrix . Additionally, Cilengitide trifluoroacetate has been found to inhibit TGF-β-induced fibronectin gene expression and reduce the accumulation of mRNAs and protein for fibronectin and collagen type I .

Dosage Effects in Animal Models

In animal models, the effects of Cilengitide trifluoroacetate have been observed to vary with different dosages

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cilengitide trifluoroacetate is synthesized through a chemoenzymatic method. This involves the use of the thioesterase (TE) domain from microcystin synthetase C (McyC) of Microcystis aeruginosa. A single active site mutation in the McyC TE is engineered to generate a more effective macrocyclization catalyst .

Industrial Production Methods: The industrial production of cilengitide trifluoroacetate involves the large-scale synthesis of the cyclic pentapeptide using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient production of high-purity cilengitide trifluoroacetate.

Analyse Des Réactions Chimiques

Types of Reactions: Cilengitide trifluoroacetate primarily undergoes substitution reactions due to the presence of the RGD motif. It can also participate in cyclization reactions, which are crucial for its biological activity.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve the use of nucleophiles such as amines or thiols under mild conditions.

Cyclization Reactions: These reactions are facilitated by the TE domain from microcystin synthetase C, which acts as a catalyst.

Major Products: The major product formed from these reactions is the cyclic pentapeptide cilengitide trifluoroacetate, which retains its biological activity and integrin-binding properties.

Comparaison Avec Des Composés Similaires

- Cyclo (L-arginylglycyl-L-a-aspartyl-D-phenylalanyl-N-methyl-L-valyl), 2,2,2-trifluoroacetate

- EMD 121974

- NSC 707544

- c (RGDF (NMe)V)

Comparison: Cilengitide trifluoroacetate is unique due to its high selectivity for αvβ3 and αvβ5 integrins. This selectivity is attributed to the presence of the RGD motif, which is essential for its integrin-binding properties. Compared to other integrin inhibitors, cilengitide trifluoroacetate exhibits minimal toxicity and durable activity across a wide range of doses .

Propriétés

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJCSACXAPYNTG-LOPTWHKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F3N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)